

3-(3-Bromopropoxy)-4-methoxybenzaldehyde chemical formula

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Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

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An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of novel chemical entities is paramount. This document provides a comprehensive technical overview of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, a compound with potential applications in synthetic chemistry and pharmaceutical research.

Chemical Identity and Properties

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its chemical structure incorporates a methoxy group and a bromopropoxy side chain attached to the benzene ring, which also features an aldehyde functional group.

Quantitative Data Summary

The key physicochemical properties of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C11H13BrO3	PubChem[1]
IUPAC Name	3-(3-bromopropoxy)-4-methoxybenzaldehyde	PubChem[1]
CAS Number	148433-01-6	PubChem[1]
Molecular Weight	273.12 g/mol	PubChem[1]
Exact Mass	272.00481 Da	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** from isovanillin and 1,3-dibromopropane.

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- 1,3-dibromopropane
- Potassium carbonate (K₂CO₃)
- Acetone

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of isovanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
- Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

Characterization Protocol

The structure and purity of the synthesized **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** can be confirmed using the following spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR Spectroscopy:** Dissolve a small sample of the purified compound in deuterated chloroform (CDCl_3). The expected proton signals are: a singlet for the aldehyde proton (~ 9.8 ppm), aromatic protons on the benzene ring (multiplets between 6.9 and 7.8 ppm), a triplet for the methylene group adjacent to the oxygen (~ 4.2 ppm), a triplet for the methylene group adjacent to the bromine (~ 3.6 ppm), a quintet for the central methylene group of the propoxy chain (~ 2.3 ppm), and a singlet for the methoxy group protons (~ 3.9 ppm).
- ^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum in CDCl_3 would show characteristic peaks for the aldehyde carbonyl carbon (~ 191 ppm), aromatic carbons (110-160 ppm), the carbon of the methylene group attached to oxygen (~ 68 ppm), the methoxy carbon (~ 56 ppm), the carbon of the methylene group attached to bromine (~ 32 ppm), and the central methylene carbon (~ 30 ppm).

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak $[\text{M}]^+$ and/or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of 272.00481 Da. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.

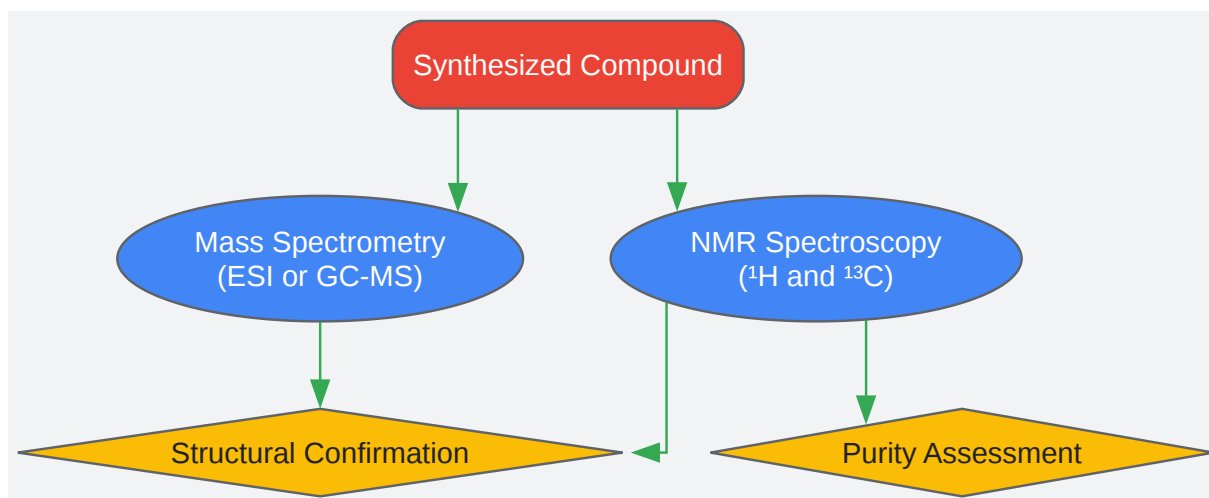
Visualizations

The following diagrams illustrate the synthesis and characterization workflows.



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Caption: Workflow for the synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.



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Caption: Logical workflow for the structural characterization and purity assessment.

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References

- 1. 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | C₁₁H₁₃BrO₃ | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]
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